molecular formula C17H15Cl2NO3 B389595 2-Benzoyl-6-(2,4-dichlorophenyl)-4-methyl-1,5,2-dioxazinane

2-Benzoyl-6-(2,4-dichlorophenyl)-4-methyl-1,5,2-dioxazinane

Cat. No.: B389595
M. Wt: 352.2g/mol
InChI Key: BDYRJVFUMVKXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone: is a synthetic organic compound characterized by its unique chemical structure. This compound features a dioxazinan ring, which is a six-membered ring containing two oxygen and one nitrogen atom, substituted with a 2,4-dichlorophenyl group and a phenylmethanone group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone typically involves the following steps:

    Formation of the Dioxazinan Ring: The dioxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines under acidic or basic conditions.

    Substitution with 2,4-Dichlorophenyl Group:

    Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Pharmacological Studies: The compound’s structure suggests potential biological activity, making it a candidate for pharmacological research.

    Drug Development: It can be explored for its potential as a lead compound in drug discovery programs.

Industry:

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanol
  • 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylethanone

Uniqueness:

  • Structural Features: The presence of both the dioxazinan ring and the phenylmethanone group distinguishes it from other similar compounds.
  • Chemical Properties: Its specific substituents confer unique reactivity and stability, making it suitable for particular applications.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2g/mol

IUPAC Name

[6-(2,4-dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-yl]-phenylmethanone

InChI

InChI=1S/C17H15Cl2NO3/c1-11-10-20(16(21)12-5-3-2-4-6-12)23-17(22-11)14-8-7-13(18)9-15(14)19/h2-9,11,17H,10H2,1H3

InChI Key

BDYRJVFUMVKXBZ-UHFFFAOYSA-N

SMILES

CC1CN(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1CN(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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